3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one is a synthetic compound with intriguing properties that make it relevant in various fields of scientific research. Its structure, combining pyrimidine, piperazine, and pyrazinone moieties, provides a diverse range of chemical interactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps:
Pyrimidine Synthesis: : The pyrimidine core can be synthesized by reacting acetylacetone with urea under acidic conditions, followed by methylation at the appropriate position.
Piperazine Coupling: : The dimethylamino-substituted pyrimidine derivative is then reacted with a piperazine derivative under basic conditions to form the central piperazinyl pyrimidine scaffold.
Pyrazinone Formation: : The final step involves cyclization with a hydrazine derivative to introduce the pyrazinone moiety, under acidic or basic conditions depending on the desired regiochemistry.
Industrial Production Methods: : On an industrial scale, the production may involve:
Optimizing reaction conditions to ensure high yield and purity.
Using catalysts and optimizing solvent systems to enhance reaction rates.
Implementing robust purification methods like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the methylpyrimidine moiety.
Reduction: : Reduction reactions can modify the pyrazinone ring or the dimethylamino group.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidine ring, potentially modifying its electronic properties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: : Alkylating agents or halogenated compounds under basic or acidic conditions.
Major Products
Oxidation products: Oxidized derivatives with increased polarity.
Reduction products: Reduced forms with potential changes in biological activity.
Substitution products: New derivatives with altered chemical and biological properties.
Scientific Research Applications
Chemistry
Studying structure-activity relationships due to its complex structure.
Serving as a precursor for novel derivatives in medicinal chemistry.
Biology
Investigating its interactions with various biomolecules.
Studying its pharmacokinetics and metabolism in biological systems.
Medicine
Potentially acting as a therapeutic agent due to its unique structure.
Exploring its effects on specific biological targets or pathways.
Industry
Use in developing new materials or chemical processes.
Serving as a reference compound in quality control or analytical studies.
Mechanism of Action
The mechanism by which 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one exerts its effects can involve:
Binding to specific molecular targets: : Interacting with enzymes, receptors, or nucleic acids due to its multi-functional groups.
Pathway involvement: : Modulating specific biochemical pathways, potentially leading to changes in cellular behavior or gene expression.
Comparison with Similar Compounds
Unique Features
The combination of pyrimidine, piperazine, and pyrazinone moieties is relatively unique, providing a distinct set of chemical and biological properties.
Similar Compounds
Pyrimidine-based drugs: : Such as trimethoprim or pyrimethamine.
Piperazine derivatives: : Common in antipsychotic or antihistamine drugs.
Pyrazinone analogs: : Found in certain antibiotics or anti-inflammatory agents.
The distinctiveness of 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one lies in the integration of these diverse functional groups, potentially offering a broader range of applications and interactions compared to its individual counterparts.
Hope this deep dive tickles your scientific curiosity!
Properties
IUPAC Name |
3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O/c1-12-11-13(19-16(18-12)20(2)3)22-7-9-23(10-8-22)14-15(24)21(4)6-5-17-14/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPMROHMQWACOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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